2-(Cyclopentylmethyl)morpholine
Description
2-(Cyclopentylmethyl)morpholine is a morpholine derivative featuring a cyclopentylmethyl substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely employed in pharmaceutical and agrochemical research due to their versatility as intermediates and building blocks.
Properties
IUPAC Name |
2-(cyclopentylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(3-1)7-10-8-11-5-6-12-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUXRWLEFKXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717281 | |
| Record name | 2-(Cyclopentylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-22-7 | |
| Record name | 2-(Cyclopentylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)morpholine typically involves the reaction of morpholine with cyclopentylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the morpholine, followed by nucleophilic substitution with cyclopentylmethyl chloride or bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nucleophilic substitution process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Alkylated or acylated morpholine derivatives
Scientific Research Applications
2-(Cyclopentylmethyl)morpholine has found applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)morpholine involves its interaction with molecular targets through its morpholine ring and cyclopentylmethyl group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural, physicochemical, and application-based differences between 2-(Cyclopentylmethyl)morpholine and related morpholine derivatives.
Table 1: Comparative Data for Morpholine Derivatives
Structural and Physicochemical Comparisons
Substituent Effects
- Cyclopentylmethyl Group (Target Compound): The aliphatic cyclopentylmethyl group is bulky and lipophilic, likely enhancing solubility in nonpolar solvents and improving pharmacokinetic properties compared to aromatic derivatives. This substituent may reduce metabolic degradation due to steric shielding of the morpholine ring.
Methylsulphonylphenyl Group (4-[2-(Methylsulphonyl)phenyl]morpholine):
The sulfone group (-SO2CH3) introduces strong electron-withdrawing effects, increasing polarity and aqueous solubility. This makes the compound suitable for applications requiring hydrogen bonding or ionic interactions, such as enzyme inhibition .Chlorophenyl Group (2-(2-Chlorophenyl)morpholine oxalate):
The chloro substituent is moderately electron-withdrawing, favoring electrophilic aromatic substitution reactions. However, the oxalate salt form increases molecular weight and may influence crystallinity and stability .- Its smaller size compared to cyclopentylmethyl may reduce steric hindrance in synthetic pathways .
Molecular Weight and Solubility
- The target compound (MW ~169.26 g/mol) is lighter than the sulfone derivative (241.31 g/mol) but heavier than the cyclopropyl analog (141.21 g/mol). Its lipophilicity suggests moderate solubility in organic solvents.
- The sulfone derivative’s higher molecular weight and polarity may limit blood-brain barrier penetration but improve binding to polar targets .
Biological Activity
2-(Cyclopentylmethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
- Molecular Formula : C10H17N
- Molecular Weight : 155.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural features allow it to act as a chiral ligand, influencing biochemical pathways and modulating the activity of these targets.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound inhibited tumor growth in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Colon Carcinoma | 0.5 | Induction of apoptosis |
| Lung Carcinoma | 1.2 | Inhibition of cell proliferation |
| Breast Carcinoma | 0.8 | Modulation of estrogen receptors |
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, particularly under oxidative stress conditions. It has been shown to enhance neuronal survival by modulating the activity of antioxidant enzymes.
Case Study: Neuroprotection in Oxidative Stress
A study involving neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly increased cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.
Toxicity Studies
The toxicity profile of this compound has been evaluated in various animal models. Notably, long-term exposure studies revealed no significant increase in tumor incidence compared to control groups, indicating a favorable safety profile.
Table 2: Toxicity Study Results
| Animal Model | Treatment Duration | Observations |
|---|---|---|
| Mice | 28 weeks | No significant tumors observed |
| Rats | 40 weeks | Comparable tumor incidence with controls |
| Hamsters | 110 weeks | No tumors observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
